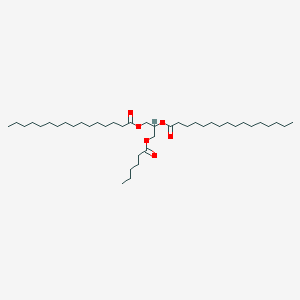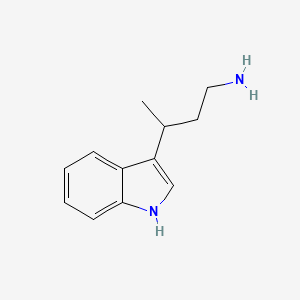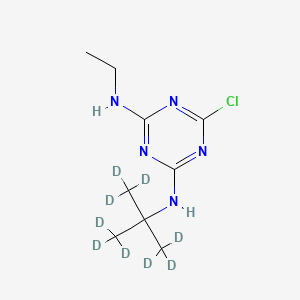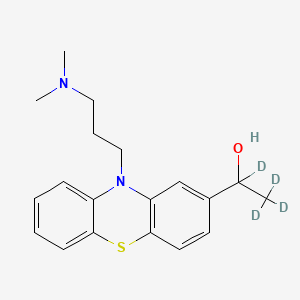
(5S,6R)-5,6-Epoxytretinoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6R)-5,6-Epoxytretinoin is a stereoisomer of tretinoin, a derivative of vitamin A. This compound is characterized by the presence of an epoxide group at the 5,6 position, which significantly influences its chemical properties and biological activities. Tretinoin and its derivatives are well-known for their applications in dermatology, particularly in the treatment of acne and other skin conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5,6-Epoxytretinoin typically involves the epoxidation of tretinoin. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, solvent, and reagent concentrations, to achieve high purity and yield. Advanced purification techniques, such as chromatography, are employed to isolate the desired stereoisomer from other possible by-products.
化学反応の分析
Types of Reactions
(5S,6R)-5,6-Epoxytretinoin undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
科学的研究の応用
(5S,6R)-5,6-Epoxytretinoin has several scientific research applications:
Chemistry: It is used as a model compound to study epoxide chemistry and stereochemistry.
Biology: Research on its biological activities includes its effects on cell differentiation and proliferation.
Medicine: It is investigated for its potential therapeutic effects in dermatology and oncology.
Industry: The compound is used in the development of new pharmaceuticals and cosmetic products.
作用機序
The mechanism of action of (5S,6R)-5,6-Epoxytretinoin involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, it modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. The epoxide group may also contribute to its unique biological activities by interacting with specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
Tretinoin: The parent compound without the epoxide group.
Isotretinoin: Another stereoisomer of tretinoin used in acne treatment.
Adapalene: A synthetic retinoid with similar dermatological applications.
Uniqueness
(5S,6R)-5,6-Epoxytretinoin is unique due to the presence of the epoxide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other retinoids and contributes to its specific interactions with molecular targets.
特性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-3,7-dimethyl-9-[(1R,6S)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m0/s1 |
InChIキー |
KEEHJLBAOLGBJZ-OYJLHWFVSA-N |
異性体SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@@]12[C@@](O1)(CCCC2(C)C)C |
正規SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)

![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)







![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)

